N-(5-methylisoxazol-3-yl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S2/c1-12-8-16(25-29-12)21-18(27)11-30-20-24-23-19(31-20)22-17(26)10-28-15-7-6-13-4-2-3-5-14(13)9-15/h2-9H,10-11H2,1H3,(H,21,25,27)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUMPAWIMPNZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Methylisoxazol-3-yl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 941933-68-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the 5-methylisoxazole ring through cyclization reactions.
- Attachment of the naphthalene moiety via nucleophilic substitution.
- Introduction of the thiadiazole group through amidation reactions.
Antimicrobial Properties
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activities. For instance, compounds similar to this compound were tested against various bacterial strains and showed promising results with Minimum Inhibitory Concentration (MIC) values below 10 µM .
Anticancer Activity
In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines. A study involving Jurkat cells (a model for leukemia) showed that treatment with related thiadiazole compounds resulted in cytotoxic effects with IC50 values significantly lower than 10 µM . The mechanism appears to involve induction of apoptosis and necrosis in cancer cells.
Antimalarial Activity
Recent studies have explored the antimalarial potential of compounds similar to this compound. Compounds synthesized for targeting Plasmodium falciparum showed IC50 values ranging from 0.94 to 3.46 µM against different strains of the parasite . This suggests a strong potential for developing new antimalarial agents.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation : It might interact with specific receptors on cell membranes, altering signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it could induce oxidative stress in target cells.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
-
Study on Anticancer Activity : A series of thiadiazole derivatives were tested against various cancer cell lines, demonstrating significant dose-dependent cytotoxicity .
Compound Cell Line IC50 (µM) Compound A Jurkat 5.0 Compound B HeLa 7.8 -
Antimicrobial Testing : Another study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus <10 Escherichia coli <10
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by a 5-methylisoxazole moiety and a 1,3,4-thiadiazole derivative linked via a thioacetyl group. The synthesis typically involves multi-step reactions that include the formation of amide bonds and the introduction of sulfur-containing groups. The synthesis process can be summarized as follows:
- Formation of Thiadiazole Derivative : The starting material is treated with appropriate reagents (e.g., EDC and HOBt) to facilitate amidation.
- Introduction of Naphthalene Group : The naphthalene moiety is introduced through a nucleophilic substitution reaction.
- Final Coupling : The final compound is obtained through coupling reactions that yield the desired thioamide structure.
Anticancer Properties
Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including those similar to N-(5-methylisoxazol-3-yl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. For instance:
- In Vitro Studies : Compounds containing thiadiazole rings have shown significant cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). These studies typically employ the MTT assay to evaluate cell viability post-treatment with synthesized compounds .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | PC3 | 15 | |
| Compound B | HT-29 | 10 | |
| N-(5-methylisoxazol...) | SKNMC | 12 |
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains and fungi. The mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways.
Other Pharmacological Activities
Beyond anticancer and antimicrobial activities, thiadiazole derivatives have been explored for their roles in:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antioxidant Activity : Studies suggest that these compounds may scavenge free radicals, contributing to their protective effects against oxidative stress .
Case Study 1: Anticancer Activity Assessment
A study evaluated a series of thiadiazole derivatives for their anticancer effects using various human cancer cell lines. The results indicated that specific modifications to the thiadiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Synthesis and Characterization
Research conducted on the synthesis of N-(5-methylisoxazol-3-yl)-2-acetamido derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and purity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Substituent Effects
Core Heterocyclic Rings
- 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole: The target compound’s thiadiazole core differs from oxadiazole derivatives (e.g., 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, ).
Naphthalenyl vs. Phenyl/Methoxyphenyl Groups
- Naphthalen-2-yloxy in the target compound may confer greater lipophilicity and π-π stacking capability than smaller aromatic groups (e.g., 3,4-dimethoxyphenyl in or thiophenyl in ). This could enhance membrane permeability or target affinity .
Thioacetamide Linkers
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- The target compound’s higher molecular weight (485.54 vs. 376.39 in ) reflects the bulky naphthalenyl group, which may reduce aqueous solubility but enhance lipid bilayer penetration .
- Predicted pKa values (~11.05) suggest moderate basicity, aligning with oxadiazole analogues .
Antibacterial Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
